ELN-441958 vs. SSR240612: Superior B1 Receptor Affinity and Functional Antagonism
ELN-441958 exhibits approximately 2-fold higher affinity for the human B1 receptor compared to SSR240612, a widely used non-peptide B1 antagonist. In direct comparison using functional calcium mobilization assays, ELN-441958 antagonized DAKD-induced responses with a KB of 0.12 nM in human cells, while SSR240612 displays Ki values of 0.48-0.73 nM in binding assays [1].
| Evidence Dimension | Binding Affinity (Ki) for Human B1 Receptor |
|---|---|
| Target Compound Data | Ki = 0.26 ± 0.02 nM |
| Comparator Or Baseline | SSR240612: Ki = 0.48-0.73 nM |
| Quantified Difference | ~1.8- to 2.8-fold higher affinity for ELN-441958 |
| Conditions | IMR-90 human fibroblast membranes (ELN-441958) vs. MRC5 human fibroblasts/HEK cells (SSR240612) |
Why This Matters
Higher potency reduces compound consumption in assays and may translate to lower effective doses in vivo, improving cost-effectiveness for large-scale studies.
- [1] Hawkinson JE, et al. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958. J Pharmacol Exp Ther. 2007;322(2):619-630. View Source
